4-Bromo-2-methyl-1-naphthylamine chemical structure and molecular weight
4-Bromo-2-methyl-1-naphthylamine chemical structure and molecular weight
An In-Depth Technical Guide to 4-Bromo-2-methyl-1-naphthylamine: Properties, Synthesis, and Applications in Drug Discovery
Introduction
4-Bromo-2-methyl-1-naphthylamine is a substituted naphthalene derivative that serves as a highly valuable intermediate in synthetic organic chemistry. For researchers and professionals in drug development, its rigid bicyclic core, combined with the strategic placement of an amine, a methyl group, and a bromine atom, offers a versatile scaffold for constructing complex molecular architectures. The bromine atom provides a reactive handle for cross-coupling reactions, while the nucleophilic amine group is readily functionalized, making this compound a key building block for generating libraries of novel compounds. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route with mechanistic insights, and its potential applications in the synthesis of bioactive molecules.
Core Chemical Properties
A thorough understanding of the fundamental physicochemical properties of a compound is critical for its effective use in synthesis and research.
Chemical Structure and Identity
The structure of 4-Bromo-2-methyl-1-naphthylamine is defined by a naphthalene ring system substituted at the C1, C2, and C4 positions.
Caption: Chemical structure of 4-Bromo-2-methyl-1-naphthylamine.
Physicochemical Data
The key quantitative properties of 4-Bromo-2-methyl-1-naphthylamine are summarized below. These parameters are essential for reaction planning, purification, and analytical characterization.
| Property | Value | Reference |
| CAS Number | 37113-08-9 | [1] |
| Molecular Formula | C₁₁H₁₀BrN | [1] |
| Molecular Weight | 236.11 g/mol | [1] |
| Exact Mass | 234.99966 g/mol | [1] |
| Density | 1.491 g/cm³ | [1] |
| Boiling Point | 350 °C | [1] |
| Flash Point | 165.5 °C | [1] |
| Refractive Index | 1.695 | [1] |
| XLogP3 | 4.1 | [1] |
| Topological Polar Surface Area | 26.02 Ų | [1] |
Synthesis and Mechanistic Insights
While several synthetic routes may be conceived, a logical and efficient pathway is proposed here, starting from the readily available precursor, 2-methylnaphthalene. This multi-step synthesis involves controlled electrophilic aromatic substitution reactions.
Proposed Synthetic Protocol
The synthesis can be achieved via a three-step process involving bromination, nitration, and subsequent reduction of the nitro group.
Step 1: Electrophilic Bromination of 2-Methylnaphthalene
This initial step selectively installs a bromine atom at the C4 position, which is activated by the naphthalene ring system. The procedure is adapted from established methods for naphthalene bromination.[2]
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Materials: 2-Methylnaphthalene, Bromine, Carbon Tetrachloride (or a safer alternative like Dichloromethane), 10% Sodium Thiosulfate solution.
-
Procedure:
-
Dissolve 2-methylnaphthalene (1.0 eq) in carbon tetrachloride in a three-necked flask equipped with a dropping funnel and a gas trap.
-
Cool the mixture to 0-5 °C in an ice bath.
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Slowly add a solution of bromine (1.0 eq) in carbon tetrachloride dropwise over 1 hour, ensuring the temperature remains below 10 °C.
-
After addition, allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.
-
Quench the reaction by washing with 10% sodium thiosulfate solution to remove unreacted bromine, followed by saturated sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluting with hexanes) to yield 4-bromo-2-methylnaphthalene.
-
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Causality: The C1 and C4 positions (alpha positions) of naphthalene are the most reactive towards electrophilic substitution. In 2-methylnaphthalene, the C1 position is sterically hindered by the C2-methyl group, directing bromination preferentially to the C4 position. Using a non-polar solvent and low temperatures helps control the reaction and prevent over-bromination.
Step 2: Nitration of 4-Bromo-2-methylnaphthalene
A nitro group is introduced at the C1 position, ortho to the methyl group and adjacent to the bromine.
-
Materials: 4-Bromo-2-methylnaphthalene, Nitric acid, Sulfuric acid.
-
Procedure:
-
Add concentrated sulfuric acid to a flask and cool to 0 °C.
-
Slowly add 4-bromo-2-methylnaphthalene while stirring.
-
Prepare a nitrating mixture of concentrated nitric acid and sulfuric acid and cool it separately.
-
Add the nitrating mixture dropwise to the substrate solution, maintaining the temperature below 5 °C.
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Stir the reaction at low temperature for 2-3 hours.
-
Carefully pour the reaction mixture over crushed ice to precipitate the product, 4-bromo-1-nitro-2-methylnaphthalene.
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Filter the solid, wash with cold water until neutral, and dry.
-
-
Causality: The nitronium ion (NO₂⁺) generated from the acid mixture acts as the electrophile. The existing substituents direct the incoming nitro group. The C1 position is activated and sterically accessible for nitration.
Step 3: Reduction of the Nitro Group
The final step converts the nitro group to the target primary amine.
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Materials: 4-Bromo-1-nitro-2-methylnaphthalene, Tin(II) chloride (SnCl₂) or Iron (Fe) powder, Concentrated Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH).
-
Procedure:
-
Suspend 4-bromo-1-nitro-2-methylnaphthalene in ethanol or acetic acid.
-
Add an excess of a reducing agent like tin(II) chloride or iron powder.
-
Add concentrated HCl portion-wise and heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
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Cool the reaction mixture and neutralize it by carefully adding a concentrated NaOH solution until the solution is strongly basic, which precipitates the tin or iron hydroxides.
-
Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-bromo-2-methyl-1-naphthylamine.
-
-
Causality: Metal-acid reductions (like Sn/HCl or Fe/HCl) are classic, robust methods for converting aromatic nitro compounds to anilines. The metal acts as the electron donor in the acidic medium to reduce the nitro group.
Synthesis Workflow Diagram
Caption: Proposed multi-step synthesis of 4-Bromo-2-methyl-1-naphthylamine.
Applications in Research and Drug Development
The unique arrangement of functional groups makes 4-bromo-2-methyl-1-naphthylamine a desirable scaffold in medicinal chemistry.
Role as a Synthetic Scaffold
The naphthalene core is a well-established pharmacophore found in numerous bioactive compounds. Its planar structure allows it to participate in π-stacking interactions with biological targets like DNA or enzyme active sites.[3]
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The Amine Group (C1): Acts as a versatile handle for forming amides, sulfonamides, ureas, or for use in reductive amination, allowing for the exploration of a wide chemical space.
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The Bromine Atom (C4): Serves as a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. This enables the facile introduction of diverse aryl, heteroaryl, or alkyl groups to precisely modulate the steric and electronic properties of the final molecule.[4]
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The Naphthalene Core: Provides a rigid, lipophilic backbone that can be optimized to fit into specific protein binding pockets.
This compound is an intermediate for bioactive molecules with potential applications as antitumor and antimicrobial agents.[5]
Reaction Versatility Diagram
Caption: Potential derivatization pathways for the target compound.
Analytical Characterization (Hypothetical)
Confirmation of the structure would rely on standard spectroscopic methods.
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¹H NMR: The spectrum would show distinct signals in the aromatic region for the naphthalene protons, a singlet for the methyl group (CH₃) likely around 2.2-2.5 ppm, and a broad singlet for the amine protons (NH₂) whose chemical shift would be solvent-dependent.
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¹³C NMR: Eleven distinct carbon signals would be expected, corresponding to the C₁₁H₁₀BrN formula.
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IR Spectroscopy: Characteristic absorption bands would include N-H stretching for the primary amine (around 3300-3500 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and C-N and C-Br stretching in the fingerprint region.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic (M+2) peak of nearly equal intensity, which is the distinctive isotopic signature of a monobrominated compound.
Safety and Handling
As a brominated aromatic amine, 4-Bromo-2-methyl-1-naphthylamine should be handled with care, following standard laboratory safety protocols. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, general precautions for related naphthylamines apply.[6][7]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[6]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[6][8] Wash hands thoroughly after handling.
-
Fire Safety: The compound is combustible. Use carbon dioxide, dry chemical powder, or alcohol-resistant foam for extinguishing fires.[7]
-
First Aid:
-
Skin Contact: Immediately wash off with soap and plenty of water.[8]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[7]
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Conclusion
4-Bromo-2-methyl-1-naphthylamine is a synthetically valuable compound with significant potential for researchers in medicinal chemistry and materials science. Its well-defined structure provides multiple handles for chemical modification, enabling the systematic development of new molecular entities. The synthetic pathway outlined in this guide is logical and employs standard organic transformations, making the compound accessible for laboratory-scale synthesis. With careful handling, this versatile intermediate can serve as a foundational building block for the discovery of next-generation therapeutics and functional materials.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 17). The Versatility of 4-Bromo-1-naphthylamine (CAS 2298-07-9) in Organic Chemistry. Retrieved from [Link]
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